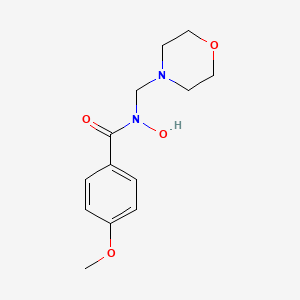
Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- is a derivative of benzohydroxamic acid, characterized by the presence of a methoxy group at the 4-position and a morpholinomethyl group. This compound is part of the hydroxamic acid family, known for their diverse biological activities, including anticancer, antibacterial, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- typically involves the reaction of 4-methoxybenzohydroxamic acid with morpholine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Oxidation: Benzohydroxamic acid derivatives can undergo oxidation reactions, often leading to the formation of nitroso compounds.
Reduction: These compounds can be reduced to amines under appropriate conditions.
Substitution: The methoxy and morpholinomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Industry: Utilized in the metallurgical industry as a flotation agent for the beneficiation of ores.
Mechanism of Action
The mechanism of action of benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- involves its interaction with molecular targets such as HDACs. By inhibiting these enzymes, the compound can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. The methoxy and morpholinomethyl groups enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- 4-Amino-2-methoxybenzohydroxamic acid
- 4-Amino-3-methylbenzohydroxamic acid
- 3-Amino-5-methylbenzohydroxamic acid
Comparison: Benzohydroxamic acid, 4-methoxy-N-morpholinomethyl- is unique due to the presence of both methoxy and morpholinomethyl groups, which enhance its biological activity and specificity. Compared to other benzohydroxamic acid derivatives, it shows improved efficacy in inhibiting HDACs and greater potential as an anticancer agent .
Properties
CAS No. |
40890-89-9 |
|---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-hydroxy-4-methoxy-N-(morpholin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H18N2O4/c1-18-12-4-2-11(3-5-12)13(16)15(17)10-14-6-8-19-9-7-14/h2-5,17H,6-10H2,1H3 |
InChI Key |
ZARPAOROIWZSQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CN2CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















